4-(Aminomethyl)-3-(methylthio)phenol
Description
4-(Aminomethyl)-3-(methylthio)phenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position, an aminomethyl (-CH2NH2) group at the 4-position, and a methylthio (-SCH3) substituent at the 3-position of the benzene ring (Figure 1). This compound combines electron-donating (aminomethyl) and moderately electron-withdrawing (methylthio) groups, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
LZNVJXCUSVJVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From 4-hydroxybenzaldehyde: The synthesis of 4-(aminomethyl)-3-(methylsulfanyl)phenol can be achieved through a multi-step process starting from 4-hydroxybenzaldehyde
From 4-hydroxybenzonitrile:
Industrial Production Methods
Industrial production methods for 4-(aminomethyl)-3-(methylsulfanyl)phenol typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include reducing agents such as sodium borohydride and nucleophiles like methylthiolate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(Aminomethyl)-3-(methylsulfanyl)phenol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or methylsulfanyl groups, leading to the formation of a variety of substituted phenols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylthiolate, hydroxide ions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(Aminomethyl)-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 4-(Aminomethyl)-3-(methylthio)phenol, highlighting differences in substituents and their implications:
Reactivity and Functional Group Influence
- Electron Effects: The methylthio group (-SCH3) is less electron-donating than methoxy (-OCH3) but more so than chloro (-Cl). This moderate electron withdrawal stabilizes intermediates in oxidation reactions, as seen in 4-(methylthio)phenol, which forms sulfoxides under catalytic conditions .
- Analogous compounds like 4-(methoxymethyl)phenol prioritize lipophilicity due to alkoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
